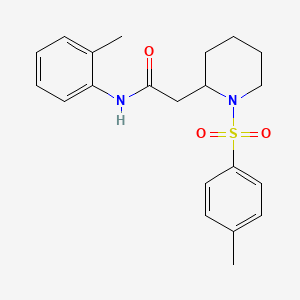
N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide is a useful research compound. Its molecular formula is C21H26N2O3S and its molecular weight is 386.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(o-tolyl)-2-(1-tosylpiperidin-2-yl)acetamide is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant studies that illuminate its role in various biological contexts.
Chemical Structure and Properties
This compound features a piperidine moiety linked to an acetamide group, with a tosyl group enhancing its reactivity. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in mood regulation and cognitive function.
Potential Mechanisms Include:
- Receptor Binding: The compound may bind to specific receptors, influencing cellular signaling pathways.
- Enzyme Inhibition: It could inhibit certain enzymes involved in metabolic processes or neurotransmitter degradation.
Antibacterial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, research on related tosylpiperidine derivatives has shown effectiveness against various bacterial strains, suggesting that this class of compounds can serve as potential antibiotic agents .
Pharmacological Applications
This compound is being explored for its potential in drug development. Its structural characteristics make it a candidate for:
- Analgesics: Due to possible interactions with pain pathways.
- Antidepressants: By modulating neurotransmitter systems.
- Antimicrobial Agents: As indicated by preliminary antibacterial studies.
Research Findings and Case Studies
Several studies have reported on the synthesis and biological evaluation of compounds related to this compound:
| Study | Findings |
|---|---|
| Hussain et al. (2009) | Demonstrated the anti-carcinogenic properties of similar compounds, indicating potential for cancer treatment. |
| Padmavathi et al. (2009) | Reported significant antibacterial activity against multiple strains, highlighting the therapeutic potential of tosyl derivatives. |
| Bhandari et al. (2008) | Found anti-inflammatory effects in related chemical structures, suggesting broader pharmacological applications. |
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-10-12-19(13-11-16)27(25,26)23-14-6-5-8-18(23)15-21(24)22-20-9-4-3-7-17(20)2/h3-4,7,9-13,18H,5-6,8,14-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMVPGYKNUPMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














